molecular formula C13H13N3OS B2857113 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one CAS No. 869464-91-5

1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2857113
CAS No.: 869464-91-5
M. Wt: 259.33
InChI Key: OFSONEPCPBZQRA-UHFFFAOYSA-N
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Description

The compound “1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Synthesis and Material Science Applications

The three-component reaction involving α-amino acids, dialkyl acetylenedicarboxylates, and N-substituted maleimides, including derivatives of the compound , has been utilized to produce functionalized pyrrolo[3,4-a]pyrrolizines, pyrrolo[1,2-c]thiazoles, and other heterocycles. These reactions have yielded compounds with high diastereoselectivity and in good yields, demonstrating their potential for creating novel materials with specific chemical properties (Chen et al., 2016).

Medicinal Chemistry and Pharmacology

  • Antimicrobial and Antifungal Applications

    A range of compounds synthesized from derivatives similar to 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one have shown promising antimicrobial and antifungal activities. Spiro-oxindole derivatives, incorporating pyrrolidine and thioxothiazolidin-4-one rings, have exhibited better antimicrobial and antifungal activity than standard drugs, highlighting their potential in developing new antimicrobial agents (Barakat et al., 2018).

  • Anticancer Activities

    Novel thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities. Some of these compounds have shown selective inhibition against Gram-positive bacteria and minimal toxicity, indicating their potential use in cancer therapy (Kocabaş et al., 2021).

  • Inhibitors for Medical Applications

    Derivatives have been developed as inhibitors for specific enzymes and proteins, demonstrating the versatility of this compound in therapeutic research. For instance, certain derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis GyrB, showcasing the compound's potential in addressing tuberculosis and related bacterial infections (Jeankumar et al., 2013).

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including “1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one”, to explore their potential as therapeutic agents .

Properties

IUPAC Name

1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13-15-11(8-18-13)9-3-5-10(6-4-9)16-7-1-2-12(16)17/h3-6,8H,1-2,7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSONEPCPBZQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869464-91-5
Record name 1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one
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